molecular formula C13H13ClN2O3S2 B2889778 Ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate CAS No. 688337-73-7

Ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2889778
CAS No.: 688337-73-7
M. Wt: 344.83
InChI Key: QCUKAWGTWXWTFZ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a complex organic compound belonging to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, an amino group, a chloro-substituted methoxyphenyl group, and an ethyl ester group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with ethyl bromoacetate under basic conditions to yield the thiazole ring. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-3-(5-bromo-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
  • Ethyl 4-amino-3-(5-fluoro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
  • Ethyl 4-amino-3-(5-iodo-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is unique due to its specific chloro-substituted methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c1-3-19-12(17)10-11(15)16(13(20)21-10)8-6-7(14)4-5-9(8)18-2/h4-6H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUKAWGTWXWTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=C(C=CC(=C2)Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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